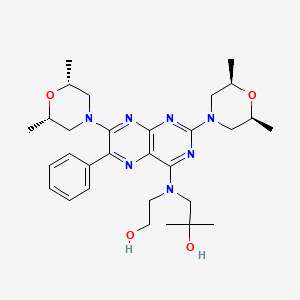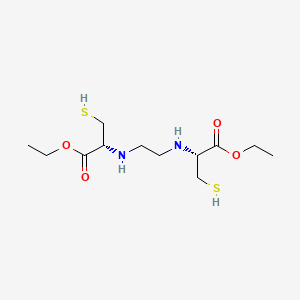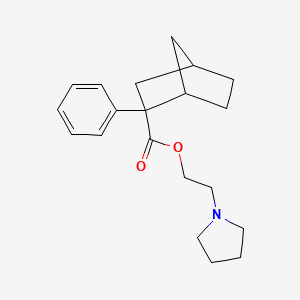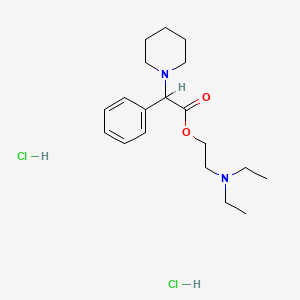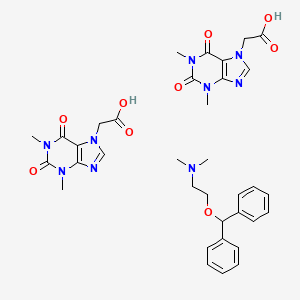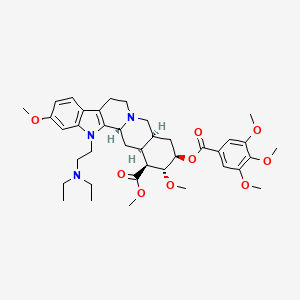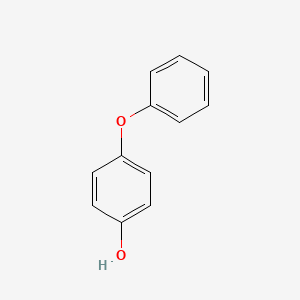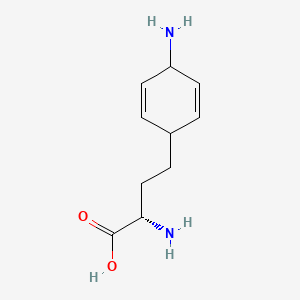
Amiclenomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid is an organic compound with the molecular formula C16H27N3O3. This compound is characterized by the presence of an amino group attached to a cyclohexadiene ring, which is further connected to a butanoic acid chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the use of amino acid derivatives as starting materials. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the application of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
(2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The cyclohexadiene ring can be reduced to a cyclohexane ring.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced cyclohexane derivatives, and various substituted amino acids.
科学研究应用
(2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2S)-4-(4-aminocyclohexa-2,5-dien-1-yl)-2-(L-isoleucylamino)butanoic acid
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
What sets (2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid apart from similar compounds is its unique combination of an amino group and a cyclohexadiene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
53696-70-1 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid |
InChI |
InChI=1S/C10H16N2O2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,7-9H,3,6,11-12H2,(H,13,14)/t7?,8?,9-/m0/s1 |
InChI 键 |
LAJWZJCOWPUSOA-HACHORDNSA-N |
SMILES |
C1=CC(C=CC1CCC(C(=O)O)N)N |
手性 SMILES |
C1=CC(C=CC1CC[C@@H](C(=O)O)N)N |
规范 SMILES |
C1=CC(C=CC1CCC(C(=O)O)N)N |
外观 |
Solid powder |
Key on ui other cas no. |
53696-70-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Amiclenomycin; BRN 5525177; BRN-5525177; BRN5525177; NSC 246130; NSC-246130; NSC246130; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



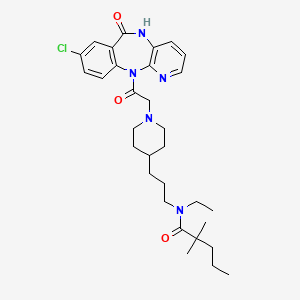
![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1666970.png)
